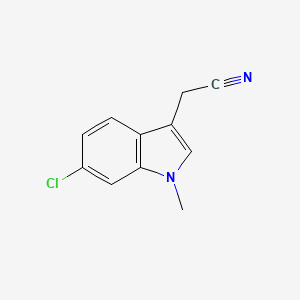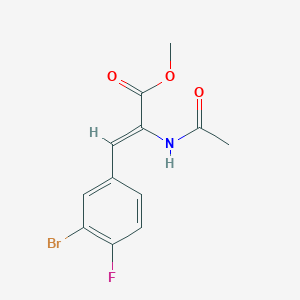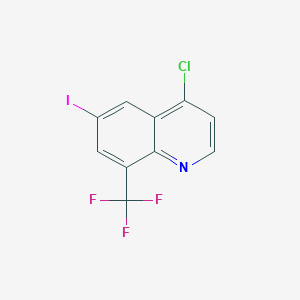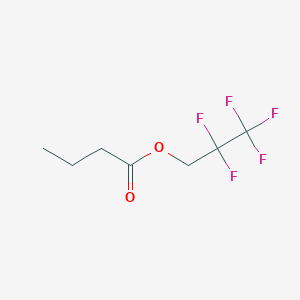
2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile” is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H9ClN2 . Unfortunately, detailed information about its molecular structure is not available in the retrieved sources.Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways
Result of Action
Indole derivatives are known to have various biological activities, suggesting a range of potential molecular and cellular effects .
Future Directions
Indole derivatives, including “2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity of this compound.
Biochemical Analysis
Biochemical Properties
2-(6-chloro-1-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the expression of genes involved in apoptosis and cell cycle regulation . This modulation can lead to the suppression of tumor growth and the promotion of cell death in cancer cells. Furthermore, the compound may affect cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of cellular processes such as apoptosis and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver and kidneys . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic profile and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For instance, the compound may be transported across cell membranes by organic anion transporters, facilitating its uptake into cells. Once inside the cells, it may bind to intracellular proteins that direct its distribution to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Properties
IUPAC Name |
2-(6-chloro-1-methylindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQDLQVNIHSVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide](/img/structure/B1430261.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol](/img/structure/B1430262.png)


![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)



![2-Oxo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene-7-sulfonyl chloride](/img/structure/B1430272.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)
